Valbenazine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valbenazine-d6 is a deuterated form of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of valbenazine due to its enhanced stability and reduced metabolic rate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Valbenazine-d6 involves a series of chemical reactions starting from commercially available precursors. One of the key steps is the incorporation of deuterium atoms into the valbenazine molecule. This can be achieved through a highly stereoselective 1,3-dipolar cycloaddition followed by enzymatic kinetic resolution . The cascade process includes cycloaddition, N-O bond cleavage, and lactamization, which are operationally facile and efficient.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of deuterated reagents and solvents to achieve the desired level of deuterium incorporation. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Valbenazine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated metabolites, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
科学的研究の応用
Valbenazine-d6 is widely used in scientific research for various applications:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Employed in metabolic studies to understand the biotransformation of valbenazine.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic profile compared to non-deuterated valbenazine.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability and efficacy
作用機序
The mechanism of action of Valbenazine-d6 is similar to that of valbenazine. It involves the reversible inhibition of VMAT2, a transporter that regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release . By selectively reducing the ability of VMAT2 to load dopamine into synaptic vesicles, this compound reduces overall levels of available dopamine in the synaptic cleft, alleviating symptoms associated with dopamine hypersensitivity .
類似化合物との比較
Similar Compounds
Deutetrabenazine: Another deuterated VMAT2 inhibitor used for similar indications.
Tetrabenazine: A non-deuterated VMAT2 inhibitor used for the treatment of chorea associated with Huntington’s disease.
Uniqueness
Valbenazine-d6 is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of degradation compared to non-deuterated analogs . This results in a longer half-life and potentially improved therapeutic effects.
Conclusion
This compound is a valuable compound in scientific research and medicine, offering enhanced stability and efficacy due to its deuterium incorporation. Its unique properties make it a promising candidate for further studies and potential therapeutic applications.
特性
分子式 |
C24H38N2O4 |
---|---|
分子量 |
424.6 g/mol |
IUPAC名 |
[(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1/i5D3,6D3 |
InChIキー |
GEJDGVNQKABXKG-IRCBYGDBSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)OC(=O)[C@H](C(C)C)N)OC([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。